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molecular formula C9H9FO B1314861 4-Fluoro-3,5-dimethylbenzaldehyde CAS No. 363134-35-4

4-Fluoro-3,5-dimethylbenzaldehyde

Cat. No. B1314861
M. Wt: 152.16 g/mol
InChI Key: NNHYTIOMCJAWLM-UHFFFAOYSA-N
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Patent
US06300525B1

Procedure details

62.4 g of aluminum chloride (mol. Wt. 133.34; 468.0 mmol), 450.0 g of 1,2-dichlorobenzene (mol. Wt. 147.00; 3,061 mmol), and about 48.00 g of 2-fluoro-m-xylene (mol. Wt. 124.16; 386.6 mmol) were charged to a 2 liter Parr®-brand 4522 stainless steel reaction vessel. To this mixture was added 5 drops of concentrated HCl. The vessel was sealed, heated to 50° C., and purged three times with carbon monoxide with the pressure of the vessel increased to 100 psi for each purging. After the third purge, the vessel was vented and a final introduction of CO was made at a pressure of about 200 psi, the pressure at which the reaction was maintained for the total reaction time of about 16 hours (the reaction temperature was maintained at 50° C. for the duration as well). Once the reaction was complete, the resultant mixture (exhibiting a dark orange color) was poured into about 500 mL of ice water (which turned the solution a yellow color), to which was added 500 mL of cyclohexane. The top, organic layer was removed and washed three times with water using a separatory funnel and dried over magnesium sulfate. The residual organic phase was then distilled under vacuum to remove excess cyclohexane, 2-fluoro-m-xylene, 1,2-dichlorobenzene, and left about 40.39 g of a benzaldehyde mixture consisting of 4-fluoro-3,5-dimethylbenzaldehyde (73.8%) and 3-fluoro-2,4-dimethylbenzaldehyde (26.2%) (mol. Wt. 152.17; 265.4 mmol; yield of approximately 68.6%).
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Parr®-brand 4522
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].ClC1C=CC=CC=1Cl.[F:13][C:14]1[C:19]([CH3:20])=[CH:18][CH:17]=[CH:16][C:15]=1[CH3:21].FC1C(C)=CC([CH:27]=[O:28])=CC=1C>Cl>[F:13][C:14]1[C:19]([CH3:20])=[C:18]([CH:17]=[CH:16][C:15]=1[CH3:21])[CH:27]=[O:28] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
62.4 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
450 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl
Name
Quantity
48 g
Type
reactant
Smiles
FC1=C(C=CC=C1C)C
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Parr®-brand 4522
Quantity
2 L
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=O)C=C1C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was sealed
CUSTOM
Type
CUSTOM
Details
purged three times with carbon monoxide with the pressure of the vessel
TEMPERATURE
Type
TEMPERATURE
Details
increased to 100 psi for each purging
CUSTOM
Type
CUSTOM
Details
After the third purge
TEMPERATURE
Type
TEMPERATURE
Details
the pressure at which the reaction was maintained for the total reaction time of about 16 hours (the reaction temperature
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 50° C. for the duration as well)
ADDITION
Type
ADDITION
Details
was poured into about 500 mL of ice water (which
ADDITION
Type
ADDITION
Details
was added 500 mL of cyclohexane
CUSTOM
Type
CUSTOM
Details
The top, organic layer was removed
WASH
Type
WASH
Details
washed three times with water using a separatory funnel
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The residual organic phase was then distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to remove excess cyclohexane, 2-fluoro-m-xylene, 1,2-dichlorobenzene
WAIT
Type
WAIT
Details
left about 40.39 g of a benzaldehyde mixture

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C=O)C=CC1C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 265.4 mmol
YIELD: PERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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